molecular formula C5H7ClN2S2 B3164340 5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole CAS No. 89180-96-1

5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole

Cat. No.: B3164340
CAS No.: 89180-96-1
M. Wt: 194.7 g/mol
InChI Key: WZWHCUWBWQDDOK-UHFFFAOYSA-N
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Description

5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole is a high-value chemical intermediate designed for research and development applications. This compound features a reactive chloro group and a propylsulfanyl side chain on a 1,2,4-thiadiazole core, a heterocyclic system known for its significant aromaticity and versatility in synthetic chemistry . The 5-chloro substituent is particularly valuable as a reactive handle for further functionalization, enabling the synthesis of a wide range of 5-substituted 1,2,4-thiadiazole derivatives via reactions with various nucleophiles . This makes it a crucial building block in medicinal chemistry and agrochemical research. The 1,2,4-thiadiazole scaffold is a privileged structure in drug discovery, present in compounds with a broad spectrum of documented pharmacological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and antituberculosis effects . In agricultural chemistry, this heterocyclic ring system is a key component in patented herbicides and insecticides . Researchers can leverage the reactivity of this compound to develop new active ingredients or probe biological mechanisms. This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-propylsulfanyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2S2/c1-2-3-9-5-7-4(6)10-8-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWHCUWBWQDDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273110
Record name 5-Chloro-3-(propylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-96-1
Record name 5-Chloro-3-(propylthio)-1,2,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89180-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(propylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the thiadiazole ring.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Agricultural Applications

  • Fungicides : This compound exhibits significant antifungal properties, making it effective against various soil-borne pathogens such as Fusarium, Rhizoctonia, and Pythium. Its role as a soil fungicide helps protect seeds and growing plants from pathogenic fungi .
  • Nematodes Control : It is also noted for its effectiveness in controlling nematodes, which are detrimental to crop health.

2. Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazoles, including 5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole, show promising antimicrobial properties against bacteria and fungi. Studies have demonstrated its potential to inhibit the growth of resistant strains .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects on various cancer cell lines. For example, modifications in the thiadiazole structure have been shown to enhance anticancer activity significantly, with some derivatives exhibiting IC50 values lower than standard chemotherapy agents .

To better understand the biological activity of this compound compared to similar compounds within the thiadiazole family, a comparison table is provided below:

Compound NameAntimicrobial ActivityAntifungal ActivityAnticancer Activity
This compoundModerateModerateModerate
5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazoleHighHighLow
5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazoleHighHighModerate to High

Case Studies

Several studies highlight the efficacy of this compound in clinical settings:

  • Study on Antifungal Efficacy : A study demonstrated that this compound maintained effectiveness against fungal strains resistant to conventional treatments. The findings suggest its potential for therapeutic use in resistant infections .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that derivatives of this compound showed significant antiproliferative activity against various cancer cell lines including A549 (lung carcinoma) and HCT116 (colon carcinoma), with some derivatives achieving IC50 values lower than those of established chemotherapy drugs .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk and Bioactivity : Aromatic substituents (e.g., phenyl in 5-Chloro-3-phenyl-1,2,4-thiadiazole) are associated with enhanced antimicrobial activity due to increased lipophilicity, whereas alkyl chains (e.g., ethyl, propylsulfanyl) may improve solubility and metabolic stability .
  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at position 5 acts as an electron-withdrawing group, stabilizing the thiadiazole ring and enhancing electrophilic reactivity.

Biological Activity

5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_5H_7ClN_2S_2
  • Molecular Weight : 192.70 g/mol

The compound features a thiadiazole ring with a chlorine substituent and a propyl sulfanyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1562.5
This compoundEscherichia coli12125

These results suggest that the compound can serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Thiadiazoles have been extensively studied for their anticancer properties. A study highlighted that derivatives of thiadiazole, including those similar to this compound, exhibited cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)0.28Induction of apoptotic cell death
HepG2 (Liver)9.6Cell cycle arrest at G2/M phase

The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit tumor growth .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiadiazoles have shown promise in anti-inflammatory applications. In vitro studies have demonstrated that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammatory responses in cell cultures.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of several thiadiazole derivatives against Salmonella typhi and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Clinical Relevance in Cancer Treatment

Another case study focused on the use of thiadiazole derivatives in treating breast cancer. The study reported that specific compounds led to substantial tumor reduction in animal models, highlighting their potential as effective chemotherapeutic agents.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodTimeYieldKey ConditionReference
Reflux with POCl₃3 hrs65–75%pH 8–9, DMSO/water recryst.
Microwave irradiation15 min80–85%Solvent-free, 150°C

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Structural confirmation relies on a combination of techniques:

  • ¹H/¹³C NMR : Identifies substituents (e.g., propylsulfanyl group) via chemical shifts. For example, thiadiazole ring protons resonate at δ 7.5–8.5 ppm, while propylsulfanyl CH₂ groups appear at δ 1.2–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₆ClN₃S₂: calc. 215.97, observed 215.96) .
  • Elemental Analysis : Validates purity (>98% C, H, N, S content) .

Advanced: How can computational methods predict the reactivity or stability of this compound under varying conditions?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking are critical:

  • DFT : Predicts frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the sulfur atoms in the thiadiazole ring show high electron density, making them reactive toward alkylation .
  • Molecular Dynamics (MD) Simulations : Evaluate stability in solvents (e.g., DMSO vs. water) by analyzing solvation free energy and hydrogen bonding .
  • In Silico Degradation Studies : Predict hydrolytic pathways (e.g., cleavage at the S–C bond under acidic conditions) using software like Gaussian or ORCA .

Advanced: What strategies resolve contradictions in biological activity data across studies for 1,2,4-thiadiazole derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) arise from structural variations and assay conditions. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, 5-phenylamino groups enhance antimicrobial activity, while chloro substituents improve antitumor potency .
  • Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify trends using statistical tools like ANOVA .

Advanced: How can researchers design experiments to study thiol-thione tautomerism in this compound?

Methodological Answer:
Thiol-thione equilibrium is influenced by pH and solvent polarity. Experimental approaches include:

  • ¹H NMR Titration : Monitor proton shifts in D₂O/CD₃OD mixtures. Thione forms (C=S) show deshielded protons at δ 10–12 ppm, while thiols (S–H) appear at δ 3–5 ppm .
  • UV-Vis Spectroscopy : Track absorbance changes (λmax 250–300 nm) during tautomer shifts in buffered solutions (pH 2–12) .
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomeric forms (e.g., thione in crystalline phase) .

Basic: What are the recommended safety protocols for handling this compound in the laboratory?

Methodological Answer:
Safety measures are critical due to potential irritancy (H315, H319):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of POCl₃ vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers optimize the stability of this compound in long-term storage?

Methodological Answer:
Stability depends on environmental factors:

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation (t₁/₂ >12 months) .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
  • Periodic Purity Checks : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole
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5-Chloro-3-(propylsulfanyl)-1,2,4-thiadiazole

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